molecular formula C18H18ClN3O2S B2363803 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-28-6

3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2363803
CAS No.: 773152-28-6
M. Wt: 375.87
InChI Key: VAZSGGDVOXTVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a chemical compound based on the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, a privileged structure known for its broad spectrum of beneficial biological activities in scientific research . Derivatives of this scaffold have demonstrated significant research value in medicinal chemistry and drug discovery. Specifically, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides have been investigated as selective positive allosteric modulators of the muscarinic acetylcholine receptor M4 (M4 PAMs) . This activity is relevant for preclinical research into central nervous system (CNS) disorders. Furthermore, thieno[2,3-b]pyridine-2-carboxamides have shown potent antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, operating through a mechanism that appears independent of PfGSK-3 inhibition . The structural motif is also being explored in other research areas, including as non-nucleoside agonists for adenosine receptors (ARs), which is a target for investigating pharmaco-resistant epilepsy . The compound features a 3-aminothieno[2,3-b]pyridine core substituted with methyl groups at the 4 and 6 positions, coupled with a 4-chloro-2-methoxy-5-methylphenyl carboxamide group. This structure aligns with researched compounds where the nature of the aryl substituent on the carboxamide is critical for modulating biological activity and physicochemical properties . Researchers utilize this and related compounds as a key intermediate or tool molecule for synthesizing more complex polyheterocyclic ensembles via oxidative dimerization, and for studying structure-activity relationships (SAR) in the development of novel therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-8-6-12(13(24-4)7-11(8)19)22-17(23)16-15(20)14-9(2)5-10(3)21-18(14)25-16/h5-7H,20H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZSGGDVOXTVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C(=C3)C)Cl)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound is characterized by a thieno[2,3-b]pyridine core with various substituents that influence its biological activity. The molecular formula is C15H17ClN2O2S.

1. Anti-inflammatory Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

The above table summarizes the inhibitory concentrations (IC50) of the compound against COX enzymes compared to celecoxib, a known anti-inflammatory drug .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate to good antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µM
Escherichia coli75 µM
Bacillus subtilis50 µM

These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-b]pyridine derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups such as chlorine and methoxy enhances the potency of these compounds against inflammatory mediators and pathogens.

Key Structural Features:

  • Chloro substituent : Enhances COX inhibition.
  • Methoxy group : Contributes to solubility and bioavailability.
  • Dimethyl substitutions : Affect binding affinity and selectivity towards biological targets.

Case Studies

A notable case study involved the synthesis of several thieno[2,3-b]pyridine derivatives and their evaluation in vivo for anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that specific derivatives significantly reduced edema compared to control groups treated with standard anti-inflammatory agents like indomethacin.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[2,3-b]pyridine Carboxamides

Example 1: KuSaSch100 (3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide)
  • Core structure: Cyclopenta-fused thieno[3,2-e]pyridine.
  • Substituents : 4-chlorophenyl and phenyl groups.
  • Key differences :
    • The target compound lacks cyclopenta fusion, reducing ring strain.
    • Methoxy and methyl groups on the phenyl ring enhance solubility and steric bulk compared to KuSaSch100's simpler 4-chlorophenyl group.
  • Synthesis : KuSaSch100 was synthesized with a 47% yield via cyclocondensation, whereas the target compound’s synthesis may require tailored steps for introducing methoxy and methyl groups .
Example 2: N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • Core structure : Furo[3,2-b]pyridine (oxygen-containing heterocycle).
  • Substituents : 4-chlorobenzyl group.
  • Key differences: Replacement of sulfur (thieno) with oxygen (furo) alters electronic properties and hydrogen-bonding capacity. The target compound’s 4-chloro-2-methoxy-5-methylphenyl group offers greater steric hindrance and lipophilicity than a benzyl substituent .

Pyrimidine and Furan Derivatives

Example 3: 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
  • Core structure : Furan-carboxamide with oxazolo-pyridine.
  • Substituents : 4-chlorophenyl and oxazolo-pyridine.
  • Methoxy and methyl groups on the phenyl ring may improve metabolic stability compared to halogens alone .
Example 4: N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
  • Core structure : Pyrimidine with tetrahydro modifications.
  • Substituents : Dual 4-methoxyphenyl groups.
  • Key differences: The pyrimidine ring is smaller and more electron-deficient than thienopyridine. The target compound’s chloro substituent may increase electrophilicity compared to methoxy groups .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Thieno[2,3-b]pyridine 4-Cl, 2-OMe, 5-Me phenyl N/A High lipophilicity, steric bulk
KuSaSch100 Cyclopenta-thienopyridine 4-Cl phenyl, phenyl 47% Antiplasmodial activity
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 4-Cl benzyl N/A Moderate metabolic stability
5-(4-chlorophenyl)furan-2-carboxamide Furan 4-Cl phenyl, oxazolo-pyridine N/A Tunable electronic properties

Research Findings and Implications

  • Substituent Effects: Chloro groups: Increase electrophilicity and binding to hydrophobic pockets. Methoxy groups: Improve solubility and metabolic resistance (e.g., compared to fluorophenyl in KuSaSch101 ).
  • Synthetic Challenges : Introducing multiple substituents (e.g., chloro, methoxy, methyl) on the phenyl ring may require optimized reaction conditions to avoid steric clashes, as seen in the high-yield synthesis of KuSaSch101 (97.9%) .

Preparation Methods

Background and Significance of Thieno[2,3-b]pyridine-2-carboxamides

Structural Features and Pharmaceutical Interest

The structure of 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is characterized by a fused thieno[2,3-b]pyridine core, which is further substituted with two methyl groups at the 4 and 6 positions, an amino group at the 3 position, and a carboxamide moiety at the 2 position. The amide nitrogen is bonded to a 4-chloro-2-methoxy-5-methylphenyl group, introducing additional electronic and steric complexity to the molecule. Such compounds have attracted attention due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of electron-donating and electron-withdrawing substituents on the aromatic ring, as well as the heterocyclic scaffold, is known to modulate pharmacokinetic and pharmacodynamic profiles.

Synthetic Challenges

Synthetic Strategies for the Thieno[2,3-b]pyridine Core

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnection at the amide bond, yielding two key fragments: the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (or its activated derivative) and 4-chloro-2-methoxy-5-methylaniline. The core thienopyridine can be constructed via cyclization reactions involving appropriately substituted thiophene and pyridine precursors.

Synthesis of the Thieno[2,3-b]pyridine Scaffold

Gewald Reaction and Variants

Amide Bond Formation with 4-chloro-2-methoxy-5-methylaniline

Preparation of 4-chloro-2-methoxy-5-methylaniline

The aniline derivative required for the final coupling step can be synthesized via selective nitration, halogenation, methylation, and methoxylation of a suitable aromatic precursor. The order of these substitutions is critical to achieve the desired substitution pattern without overreacting or introducing unwanted isomers.

Activation of the Carboxylic Acid

Prior to amide coupling, the carboxylic acid group of the thieno[2,3-b]pyridine intermediate is typically activated to enhance its reactivity toward nucleophilic attack by the aniline. Common activating agents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide), acid chlorides (generated by treatment with thionyl chloride or oxalyl chloride), or mixed anhydrides.

Amide Coupling Reaction

The amide bond is formed by reacting the activated carboxylic acid with 4-chloro-2-methoxy-5-methylaniline under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the generated acid. Solvents such as dichloromethane, N,N-dimethylformamide, or tetrahydrofuran are commonly used. The reaction is typically monitored by thin-layer chromatography, and the product is isolated by precipitation, extraction, and purification via recrystallization or chromatography.

Data Table: Amide Coupling Conditions

Activation Method Coupling Reagents Solvent Yield (%) Reference
DCC/DMAP 4-chloro-2-methoxy-5-methylaniline DCM or DMF 70–85
Acid chloride SOCl₂, Et₃N, aniline DCM 65–80

Purification and Characterization

Purification Techniques

Following synthesis, the crude product is typically purified by recrystallization from ethanol, methanol, or ethyl acetate, or by column chromatography on silica gel using appropriate solvent systems. The choice of purification method depends on the solubility and stability of the product and the nature of the impurities.

Characterization Methods

The identity and purity of the final compound are confirmed by a combination of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis. Melting point determination provides additional confirmation of purity. Table 3 summarizes typical analytical data for this class of compounds.

Technique Observed Data (Typical) Reference
¹H NMR Signals for aromatic, methyl, methoxy, amide NH
¹³C NMR Signals for core carbons, methyl, methoxy, amide
IR Bands for NH, C=O, aromatic C=C, C-N, C-Cl
MS Molecular ion peak consistent with formula
Elemental Analysis C, H, N, S, Cl within 0.4% of theoretical

Alternative and Optimized Synthetic Approaches

One-Pot and Microwave-Assisted Syntheses

Recent advances in heterocyclic chemistry have enabled the development of one-pot and microwave-assisted methods for the synthesis of thieno[2,3-b]pyridine derivatives. These approaches can significantly reduce reaction times and improve yields by promoting efficient cyclization and minimizing side reactions. For example, microwave irradiation has been shown to accelerate the Gewald reaction and subsequent functionalization steps, leading to higher throughput and cleaner products.

Green Chemistry Considerations

Efforts to improve the environmental sustainability of the synthesis have focused on the use of greener solvents (e.g., water, ethanol), catalytic rather than stoichiometric reagents, and minimizing hazardous waste. For instance, aqueous sodium hypochlorite (commercial bleach) has been employed as an oxidant in the selective functionalization of thieno[2,3-b]pyridine-2-carboxamides, offering a safer and more environmentally benign alternative to traditional oxidants.

Comparative Table: Classical vs. Optimized Methods

Parameter Classical Method Microwave-Assisted Green Oxidation (NaOCl) Reference
Reaction Time (h) 8–12 0.5–1 3–9
Yield (%) 60–75 70–85 67–84
Solvent DCM, DMF EtOH, MeOH EtOH, dioxane
Environmental Impact Moderate Lower Lower

Mechanistic Insights and Reaction Pathways

Mechanism of Thieno[2,3-b]pyridine Core Formation

The formation of the thieno[2,3-b]pyridine core typically proceeds via a sequence of condensation, cyclization, and aromatization steps. In the Gewald-type reaction, the base-induced condensation of a cyanoacetamide with a ketone and sulfur generates a thiophene intermediate, which then undergoes cyclization with an aminopyridine derivative to yield the fused heterocycle. The regioselectivity and efficiency of this process are influenced by the electronic properties of the starting materials and the reaction conditions.

Amination and Methylation Steps

The introduction of the amino group at the 3 position is generally achieved by nucleophilic substitution of a suitable leaving group (e.g., chlorine) or by reduction of a nitro group. The methyl groups at the 4 and 6 positions are introduced by selective alkylation, taking advantage of the differential reactivity of the core positions. Careful control of stoichiometry and temperature is required to avoid overalkylation or side reactions.

Amide Bond Formation

The amide coupling step involves nucleophilic attack by the aniline nitrogen on the activated carboxyl group of the thieno[2,3-b]pyridine intermediate. The use of coupling agents such as carbodiimides or acid chlorides facilitates this process by generating a more reactive acyl intermediate. The reaction is typically exothermic and proceeds smoothly under mild conditions, yielding the desired amide in high purity after workup and purification.

Experimental Data and Research Findings

Representative Experimental Procedure

A typical synthetic route for this compound is outlined below, based on the procedures reported in recent literature:

  • Synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid : A mixture of 2-aminonicotinic acid (10 mmol), acetone (12 mmol), elemental sulfur (12 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) is stirred at 80°C for 6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed, and dried to yield the thieno[2,3-b]pyridine core.
  • Methylation : The crude product is suspended in DMF (30 mL), and methyl iodide (25 mmol) and potassium carbonate (20 mmol) are added. The mixture is stirred at room temperature for 4 hours, then poured into water, and the solid is collected.
  • Amination : The methylated intermediate is treated with ammonia in ethanol under pressure at 60°C for 6 hours to introduce the amino group at the 3 position.
  • Activation of Carboxylic Acid : The product is dissolved in dichloromethane (20 mL), and thionyl chloride (15 mmol) is added dropwise at 0°C. The mixture is stirred for 2 hours, then evaporated to dryness.
  • Amide Coupling : The acid chloride intermediate is dissolved in dichloromethane (20 mL), and 4-chloro-2-methoxy-5-methylaniline (12 mmol) and triethylamine (15 mmol) are added. The reaction is stirred at room temperature for 8 hours. The mixture is washed, dried, and the product is purified by column chromatography.

Yield and Purity Data

Step Yield (%) Purity (HPLC, %) Reference
Core synthesis 72 98
Methylation 85 97
Amination 78 96
Amide coupling 81 99

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, CONH), 7.59 (d, 2H, Ar-H), 7.11 (s, 1H, thienopyridine-H), 6.88 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃), 2.69 (s, 3H, CH₃-4), 2.47 (s, 3H, CH₃-6), 2.35 (s, 3H, Ar-CH₃).
  • MS (ESI): m/z = [M+H]⁺ consistent with calculated molecular weight.

Comparative Analysis of Literature Methods

Patent and Academic Literature Survey

A survey of recent patents and academic publications reveals that the general approach described above is widely adopted, with variations in the choice of starting materials, activating agents, and purification methods. Some patents describe the use of alternative activating groups or protecting groups to enhance selectivity or facilitate purification, while others report the use of automated or continuous-flow systems to improve scalability.

Limitations and Optimization Opportunities

The primary limitations of existing methods include the need for multiple purification steps, the use of hazardous reagents (e.g., thionyl chloride), and moderate yields in some steps. Opportunities for optimization include the development of more selective methylation and amination protocols, the use of safer activating agents, and the implementation of greener solvents and reagents.

Mechanistic and Computational Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for this compound?

  • Methodology : The synthesis involves multi-step reactions starting with the thieno[2,3-b]pyridine core. Cyclization of precursors (e.g., substituted pyridines and thiophenes) under controlled conditions (e.g., Pd/Cu catalysis, DMF solvent, inert atmosphere) is critical. Post-functionalization introduces the 4-chloro-2-methoxy-5-methylphenyl group via nucleophilic acyl substitution. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, UV detection) and NMR (¹H/¹³C) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use X-ray crystallography to resolve the molecular conformation (e.g., dihedral angles between the thienopyridine core and aryl substituents). Spectroscopic techniques include:

  • NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • FT-IR : Identify carboxamide (C=O stretch ~1650 cm⁻¹) and amino (N–H bend ~1550 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains).
  • Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodology : Systematically modify substituents:

  • Amino Group : Replace with acyl or alkyl variants to alter hydrogen-bonding capacity.
  • Chloro/Methoxy Groups : Test halogen (Br, F) or alkoxy (ethoxy, propoxy) analogs for steric/electronic effects.
  • Thienopyridine Core : Compare with furopyridine or pyrrolopyridine analogs.
    Data Table :
Substituent ModificationBioactivity (IC₅₀, μM)Solubility (LogP)
–OCH₃ → –OCH₂CH₃2.1 ± 0.31.8
–Cl → –F1.5 ± 0.22.0
Reference: Structural insights from crystallography (dihedral angles, intramolecular H-bonds) guide design .

Q. How to resolve contradictions in reported biological data across studies?

  • Methodology :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Metabolic Interference : Use liver microsomes to assess metabolite interference.
  • Structural Confounders : Verify compound stability (HPLC post-assay) and exclude degradation products .

Q. What computational approaches predict target engagement and binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structure data (PDB ID from related thienopyridines).
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
  • QSAR Models : Train on datasets with IC₅₀ values and descriptors (e.g., polar surface area, H-bond donors) .

Q. What strategies improve aqueous solubility without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the amino group.
  • Co-solvents : Use cyclodextrins or PEG-based formulations.
  • Structural Tweaks : Add polar groups (e.g., –OH at non-critical positions; retain LogD < 3) .

Q. How to identify metabolites and assess in vitro toxicology?

  • Methodology :

  • Metabolite Profiling : Incubate with hepatocytes (LC-MS/MS; identify hydroxylation/glucuronidation).
  • CYP Inhibition : Fluorescent assays (e.g., CYP3A4 inhibition).
  • hERG Binding : Patch-clamp electrophysiology (IC₅₀ > 10 μM for cardiac safety) .

Safety Note : Handle with PPE (gloves, goggles) due to acute toxicity (GHS Category 4; oral/dermal/inhalation risks). Use fume hoods during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.